molecular formula C25H32N4O3 B4135681 (3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one

(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one

Cat. No.: B4135681
M. Wt: 436.5 g/mol
InChI Key: BVXZLILZBBKJQO-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* is a complex organic molecule with potential applications in various scientific fields This compound features a piperazinone core, substituted with an ethyl group, a methyl group, and a benzoyl group linked to a piperidinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the Benzoyl Group: This step involves the acylation of the piperazinone core with a benzoyl chloride derivative.

    Linking the Piperidinyl-Pyridinyl Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazinone derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function in biological systems.

    Pathways Involved: The compound may affect signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

(3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* can be compared with other piperazinone derivatives, such as:

  • 1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone
  • 1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of (3S)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone* lies in its specific substitution pattern, which may confer distinct reactivity and functionality.

Properties

IUPAC Name

(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-3-28-16-17-29(19(2)24(28)30)25(31)22-9-4-5-10-23(22)32-21-11-14-27(15-12-21)18-20-8-6-7-13-26-20/h4-10,13,19,21H,3,11-12,14-18H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXZLILZBBKJQO-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(C1=O)C)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN([C@H](C1=O)C)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
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(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
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(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
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(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
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(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
Reactant of Route 6
(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one

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